molecular formula C25H22BrNO6 B12385543 Anti-inflammatory agent 45

Anti-inflammatory agent 45

カタログ番号: B12385543
分子量: 512.3 g/mol
InChIキー: UNJAMRWNCMWMCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anti-inflammatory agent 45 is a novel compound identified as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown promising results in treating inflammatory conditions such as ulcerative colitis and acute lung injury. It works by blocking the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 45 involves fragment-based drug design. The process starts with the selection of rigid fragments like cyclohexylamine, which undergoes multi-step structural derivatization. The key steps include:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Anti-inflammatory agent 45 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

科学的研究の応用

Anti-inflammatory agent 45 has a wide range of scientific research applications:

作用機序

Anti-inflammatory agent 45 exerts its effects by inhibiting IRAK4, a key kinase in the inflammatory signaling pathway. The inhibition of IRAK4 prevents the phosphorylation and activation of downstream kinases, leading to the suppression of NF-κB and MAPK pathways. This results in reduced production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha .

類似化合物との比較

Anti-inflammatory agent 45 is unique compared to other IRAK4 inhibitors due to its novel structure and superior pharmacokinetic properties. Similar compounds include:

This compound stands out due to its high selectivity for IRAK4, excellent stability in biological fluids, and potent anti-inflammatory activity .

特性

分子式

C25H22BrNO6

分子量

512.3 g/mol

IUPAC名

4-bromo-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H22BrNO6/c1-30-21-13-20-22(24(32-3)23(21)31-2)18(28)12-19(33-20)15-5-4-6-17(11-15)27-25(29)14-7-9-16(26)10-8-14/h4-11,13,19H,12H2,1-3H3,(H,27,29)

InChIキー

UNJAMRWNCMWMCG-UHFFFAOYSA-N

正規SMILES

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。